2-Amino-6-cyanonicotinic acid
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Overview
Description
2-Amino-6-cyanonicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an amino group at the second position and a cyano group at the sixth position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-cyanonicotinic acid typically involves the reaction of arylidenemalononitriles with active methyl and methylene compounds. One common method includes the use of acetylene carboxylic acid esters, α,β-unsaturated nitriles, and active methylenenitriles in the presence of catalysts such as L-proline or DABCO . The reaction conditions often involve one-pot reactions, which are efficient and yield high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and environmentally benign reagents are preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-cyanonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different functional groups replacing the amino or cyano groups .
Scientific Research Applications
2-Amino-6-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with nucleic acids and proteins is of particular interest .
Comparison with Similar Compounds
- 2-Amino-4-cyanonicotinic acid
- 2-Amino-5-cyanonicotinic acid
- 2-Amino-3-cyanonicotinic acid
Comparison: 2-Amino-6-cyanonicotinic acid is unique due to the position of the cyano group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-amino-6-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-4-1-2-5(7(11)12)6(9)10-4/h1-2H,(H2,9,10)(H,11,12) |
InChI Key |
DOJPSJRCAQDSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)N)C(=O)O |
Origin of Product |
United States |
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